Cas no 69176-72-3 ((6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone)
69176-72-3 structure
Product Name:(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone
CAS-Nr.:69176-72-3
MF:C18H16N2O6S2
MW:420.459442138672
CID:2014652
PubChem ID:155232
Update Time:2025-04-21
(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,5-a']diindole-1,6,8,13-tetraone
- Epicorazin A
- epicorazine-A
- (4S)-4,4aα,7,7aα,11,11aα,14,14aβ-Octahydro-4α,11α-dihydroxy-8H,13H-6aβ,13aβ-epidithio-1H,6H-pyrazino[1,2-a:4,5-a']diindole-1,6,8,13-tetrone
- 4,5-a']diin
- 5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosa-6,16-diene-2,8,12,18-tetrone
- NSC 287069
- DTXSID10977830
- NSC-287069
- 8H,13H-6a,13a-Epidithio-1H,6H-pyrazino(1,2-a:4,5-a')diindole-1,6,8,13-tetrone, 4,4a,7,7a,11,11a,14,14a-octahydro-4,11-dihydroxy-, (4S-(4alpha,4aalpha,6abeta,7aalpha,11alpha,11aalpha,13abeta,14abeta))-
- 4,11-Dihydroxy-4,4a,7,7a,11,11a,14,14a-octahydro-1H,6H,8H,13H-6a,13a-epidithiopyrazino[1,2-a:4,5-a']diindole-1,6,8,13-tetrone
- SCHEMBL17971327
- 69176-72-3
- NSC287069
- 8H,13H-6a,13a-Epidithio-1H,6H-pyrazino(1,2-a:4,5-a')diindole-1,6,8,13-tetrone, 4,4a,7,7a,11,11a,14,14a-octahydro-4,11-dihydroxy-, (4S-(4alpha,4aalpha,6abeta,7abeta,11alpha,11aalpha,13abeta,14abeta))-
- 62256-05-7
- 6CS76F5HZN
- UNII-6CS76F5HZN
- CHEMBL2001430
- Epicorazine B
- Epicorazine A
- (6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone
-
- Inchi: 1S/C18H16N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h1-4,7-8,11-14,23-24H,5-6H2
- InChI-Schlüssel: RCODXLGTKJXDNC-UHFFFAOYSA-N
- Lächelt: OC1C2C(CC34N2C(=O)C2(N(C3=O)C3C(C=CC(C3C2)=O)O)SS4)C(=O)C=C1
Berechnete Eigenschaften
- Genaue Masse: 420.045
- Monoisotopenmasse: 420.045
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 0
- Komplexität: 861
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 166A^2
- XLogP3: -1.7
Experimentelle Eigenschaften
- Dichte: 1.85
- Siedepunkt: 870.7°Cat760mmHg
- Flammpunkt: 480.4°C
- Brechungsindex: 1.839
(6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone Verwandte Literatur
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
69176-72-3 ((6aR)-4t,11t-dihydroxy-(4at,7ac,11at,14ac)-4,4a,7,7a,11,11a,14,14a-octahydro-6ar,13ac-epidisulfano-pyrazino[1,2-a;4,5-a']diindole-1,6,8,13-tetraone) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
钜澜化工科技(青岛)有限公司
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Mitglied
CN Lieferant
Großmenge